3-Azido-2-phenylpropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2-phenylpropan-1-OL is an organic compound with the molecular formula C₉H₁₁N₃O It is characterized by the presence of an azido group (-N₃) attached to a phenylpropanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-phenylpropan-1-OL typically involves the azidation of 2-phenylpropan-1-OL. One common method is the reaction of 2-phenylpropan-1-OL with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-2-phenylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylpropanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azido-2-phenylpropan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Azido-2-phenylpropan-1-OL involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azido group acts as a reactive site, facilitating the formation of stable triazole linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the phenyl group.
2-Azido-1-phenylethanol: Similar but with a shorter carbon chain.
3-Azido-2-phenyl-1-propanol: An isomer with the azido group at a different position.
Uniqueness
3-Azido-2-phenylpropan-1-OL is unique due to its specific structure, which combines the reactivity of the azido group with the stability and functionality of the phenylpropanol backbone. This makes it particularly valuable in applications requiring precise chemical modifications .
Eigenschaften
CAS-Nummer |
55754-77-3 |
---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-azido-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11N3O/c10-12-11-6-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 |
InChI-Schlüssel |
WLNLVSNSDSEXHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.